

# Technical Guide: Spectroscopic Profiling of 6-(Trifluoromethoxy)quinoline Hydrochloride

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## Compound of Interest

Compound Name:	6-(Trifluoromethoxy)quinoline hydrochloride
CAS No.:	1215206-34-0
Cat. No.:	B577523

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## Introduction & Compound Identity

**6-(Trifluoromethoxy)quinoline hydrochloride** is a fused heterocyclic aromatic salt.<sup>[1]</sup> The incorporation of the trifluoromethoxy (–OCF

) group at the C6 position modulates lipophilicity and metabolic stability, making it a high-value scaffold for kinase inhibitors and anti-infective agents.

- IUPAC Name: 6-(Trifluoromethoxy)quinolin-1-ium chloride<sup>[1]</sup>
- Free Base CAS: 212695-45-9<sup>[1][2]</sup>
- Molecular Formula: C

H

ClF

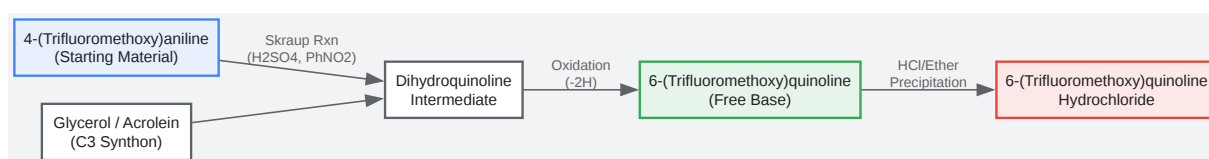
NO<sup>[1]</sup>

- Molecular Weight: 249.62 g/mol (Salt); 213.16 g/mol (Free Base)[1]

## Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (regioisomers or unreacted anilines) may appear in the trace regions of NMR/MS data.

Primary Route: Modified Skraup Synthesis The compound is typically synthesized via the condensation of 4-(trifluoromethoxy)aniline with glycerol (or acrolein) under acidic conditions, followed by HCl salt formation.



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Figure 1: Synthetic pathway highlighting the transition from aniline precursor to the final hydrochloride salt.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the hydrochloride salt induces significant chemical shift changes (

) compared to the free base, primarily due to the deshielding effect of the positive charge on the nitrogen atom.

### Protocol: Sample Preparation

- Solvent: DMSO-

(Preferred for salts due to solubility).[1]

- Concentration: 10–15 mg/mL.
- Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Predicted

H NMR Data (400 MHz, DMSO-

)

Note: The protonation at N1 causes a downfield shift, most pronounced at H2, H4, and H8.[1]

Position	Proton	(ppm) - Salt	Multiplicity	(Hz)	Assignment Logic
2	Ar-H	9.15 – 9.25	dd	4.5, 1.5	Deshielded by N (alpha).[1]
4	Ar-H	8.80 – 8.90	d	8.5	Deshielded by N (gamma).[1]
8	Ar-H	8.35 – 8.45	d	9.0	Peri-effect from N .
5	Ar-H	8.10 – 8.20	d	9.0	Ortho to OCF .
3	Ar-H	7.90 – 8.00	dd	8.5, 4.5	Beta to N .
7	Ar-H	7.80 – 7.88	dd	9.0, 2.5	Ortho to OCF .[1]
NH	N-H	14.0 – 15.0	br s	-	Exchangeable acidic proton.[1]

## F NMR Data

- Shift:  
  
-57.0 to -59.0 ppm.
- Signal: Singlet (s).
- Note: The chemical shift of the –OCF  
  
group is relatively insensitive to the salt formation compared to the ring protons.

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation, distinguishing the salt form from the free base.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Diagnostic Note
N–H Stretch	2400 – 3000	Broad, Med	Characteristic "Ammonium Band" for HCl salts.
C–F Stretch	1150 – 1250	Strong	Multiple bands due to –OCF.
C=N / C=C	1600 – 1630	Medium	Quinoline ring skeletal vibrations.
C–O–C	1200 – 1220	Strong	Aryl alkyl ether stretch.[1]

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.[3][4][5][6]

## Methodology

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Inlet: Direct infusion or LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

## Fragmentation Pathway

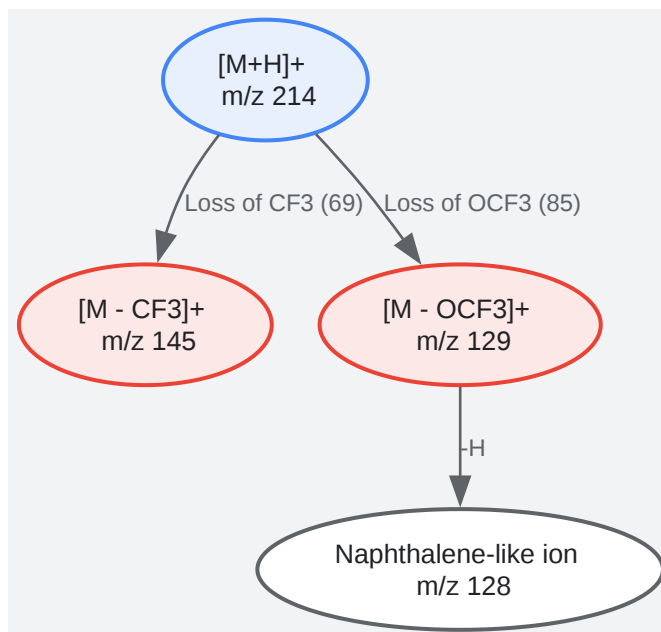
In ESI+, the salt dissociates, yielding the protonated free base

- Parent Ion ( ): m/z 214.05 (Base Peak).
- Isotopic Pattern: A typical M+2 peak is not observed for the cation itself, but if the Cl counterion is detected in negative mode, it will show the 3:1 ratio ( Cl: Cl).

## Fragmentation Logic (MS/MS):

- m/z 214  
128: Loss of -OCF and ring contraction.
- m/z 214  
186: Loss of CO (28 Da) is rare for ethers; more likely loss of HF or CF fragments under high energy.
- m/z 214  
145: Loss of CF

radical (69 Da).



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Figure 2: Proposed ESI-MS fragmentation pathway for the cation.

## Handling & Stability (Critical for Researchers)

- Hygroscopicity: Quinoline hydrochlorides are often hygroscopic. Store in a desiccator at -20°C.
- Free Basing: To recover the free base for reactions requiring non-acidic conditions, partition between saturated NaHCO<sub>3</sub> and Ethyl Acetate.
- Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (Hexane, EtO).

## References

- Skraup Synthesis of Quinolines: Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." *Chemical Reviews*, 30(1), 113–144. [Link\[1\]](#)
- NMR of Quinoline Salts: Claret, P. A., & Osborne, A. G. (1976). "Substituent effects in the proton magnetic resonance spectra of quinolines." *Organic Magnetic Resonance*, 8(3), 147–152. [Link\[1\]](#)
- Trifluoromethoxy Group Properties: Leroux, F. (2005). "The Trifluoromethoxy Group: A Pharmacophore of Choice." *ChemBioChem*, 6(12), 2206-2209.[1] [Link\[1\]](#)

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## Sources

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